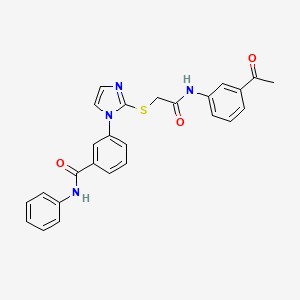![molecular formula C17H19FN4O2 B2711523 [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone CAS No. 2380142-99-2](/img/structure/B2711523.png)
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in several studies.
Applications De Recherche Scientifique
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone has been studied for its potential applications in several areas of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against certain types of cancer cells, and may have potential as a chemotherapeutic agent.
Another area of interest is in the study of the central nervous system. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone has been shown to have activity as a dopamine receptor antagonist, and may have potential in the treatment of certain neurological disorders.
Mécanisme D'action
The mechanism of action of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone is not fully understood, but several studies have suggested that it may act as a dopamine receptor antagonist. This compound has been shown to bind to dopamine receptors in the brain, which may lead to a decrease in dopamine signaling and activity.
Biochemical and Physiological Effects
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have suggested that this compound may have activity against certain types of cancer cells, and may induce apoptosis in these cells.
In addition, this compound has been shown to have activity as a dopamine receptor antagonist, which may lead to a decrease in dopamine signaling and activity in the brain. This may have potential implications for the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone is that it has been shown to have activity against certain types of cancer cells. This may make it a useful compound for the development of new chemotherapeutic agents.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, the compound may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone. One area of interest is in further exploring its mechanism of action, and identifying potential targets for drug development.
In addition, this compound may have potential applications in the treatment of neurological disorders, and further research is needed to explore this possibility. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential limitations or drawbacks to its use in scientific research.
Méthodes De Synthèse
The synthesis method for [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone involves several steps. The first step is the preparation of 4-(5-Ethylpyrimidin-2-yl)oxypiperidine, which is then reacted with 5-fluoropyridine-3-carboxaldehyde to form the desired compound. The reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure high yield and purity.
Propriétés
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-2-12-8-20-17(21-9-12)24-15-3-5-22(6-4-15)16(23)13-7-14(18)11-19-10-13/h7-11,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGBWGZKQLIWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2711441.png)

![N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide](/img/structure/B2711443.png)
![2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2711444.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone;hydrochloride](/img/structure/B2711450.png)

![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)


![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
